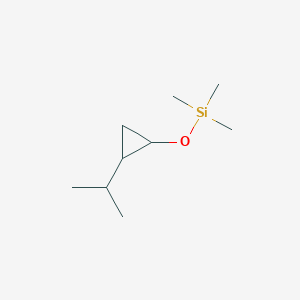
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane, also known as TMIPO, is an organosilicon compound that has gained attention in the scientific community due to its unique properties and potential applications. TMIPO is a colorless liquid that is soluble in organic solvents and has a boiling point of 130-132°C. In
Wirkmechanismus
The mechanism of action of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane is not fully understood, but it is believed to involve the formation of a stable siloxane bond with biological molecules. This bond can alter the properties of the molecules, such as their solubility, stability, and reactivity. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has also been found to interact with cell membranes, which can affect cell signaling pathways and membrane fluidity.
Biochemische Und Physiologische Effekte
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been found to have minimal toxicity and low levels of reactivity towards biological molecules. In vitro studies have shown that Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can enhance the uptake of drugs by cells and increase their efficacy. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has also been found to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can be cleared from the body through renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane in lab experiments is its low toxicity and high stability. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also be easily synthesized and purified, making it a cost-effective reagent. However, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has limited solubility in aqueous solutions, which can limit its use in certain experiments. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also react with certain functional groups, such as amino and hydroxyl groups, which can affect the outcome of experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane. One direction is the optimization of the synthesis method to increase the yield and purity of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane. Another direction is the investigation of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane as a drug delivery agent for targeted therapy. Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can also be explored as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, the interaction of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane with biological molecules can be further studied to understand its mechanism of action and potential applications in biomedicine.
Synthesemethoden
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane can be synthesized through a reaction between trimethylsilyl chloride and 2-propan-2-ylcyclopropyl alcohol in the presence of a base catalyst. The reaction results in the formation of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane and hydrogen chloride as a byproduct. This synthesis method has been optimized to increase the yield and purity of Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been found to have potential applications in various scientific fields, including materials science, organic chemistry, and biomedicine. In materials science, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been used as a precursor for the synthesis of silicon-containing polymers and ceramics. In organic chemistry, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been used as a reagent for the preparation of cyclopropane-containing compounds. In biomedicine, Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane has been investigated for its potential as a drug delivery agent and as a contrast agent for magnetic resonance imaging (MRI).
Eigenschaften
CAS-Nummer |
137518-43-5 |
|---|---|
Produktname |
Trimethyl-(2-propan-2-ylcyclopropyl)oxysilane |
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
trimethyl-(2-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-7(2)8-6-9(8)10-11(3,4)5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
YPKWATSZWICCNV-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC1O[Si](C)(C)C |
Kanonische SMILES |
CC(C)C1CC1O[Si](C)(C)C |
Synonyme |
Silane, trimethyl[[2-(1-methylethyl)cyclopropyl]oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



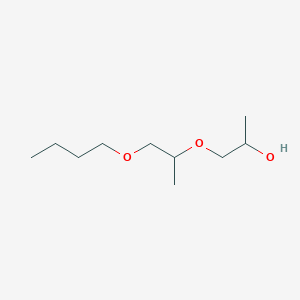
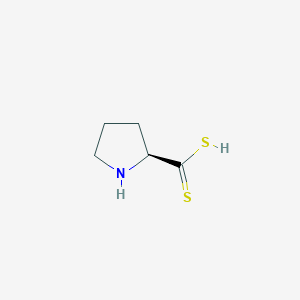
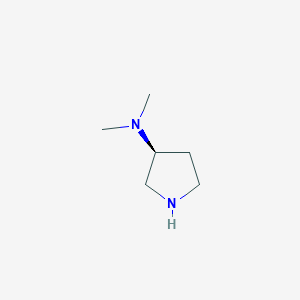
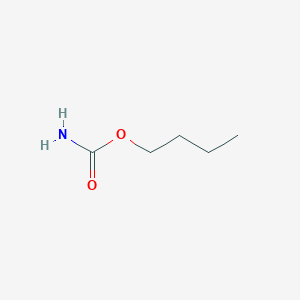
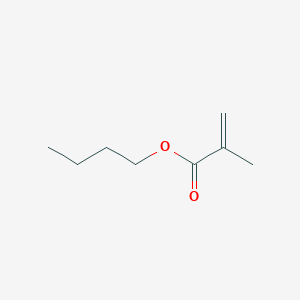
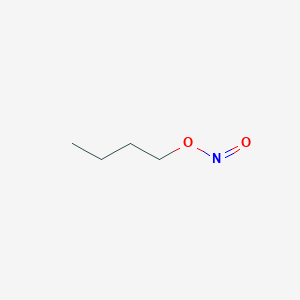
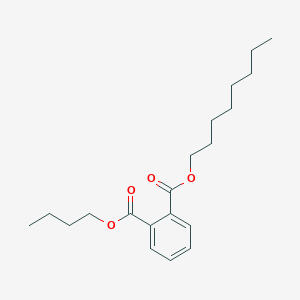
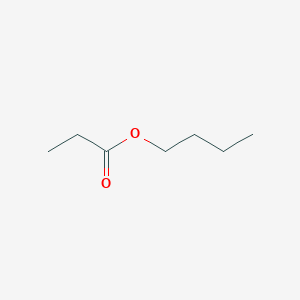
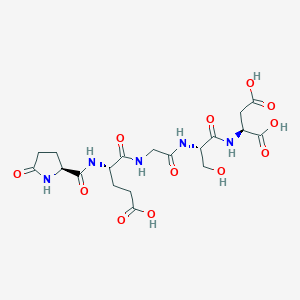
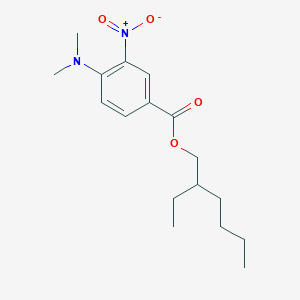
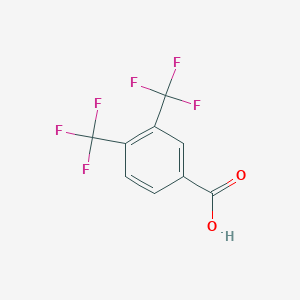
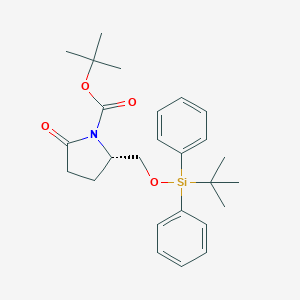
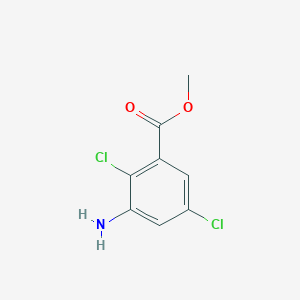
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)